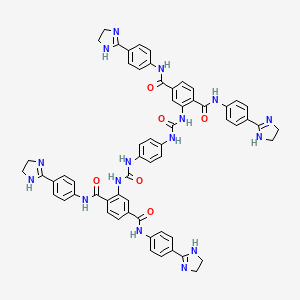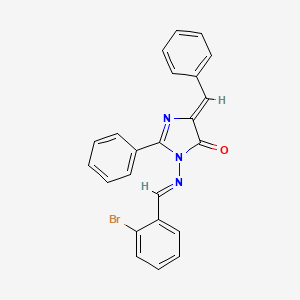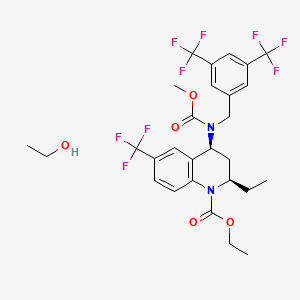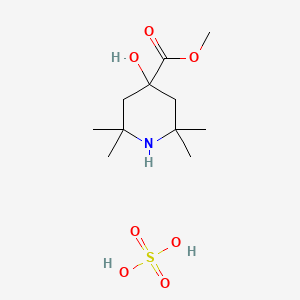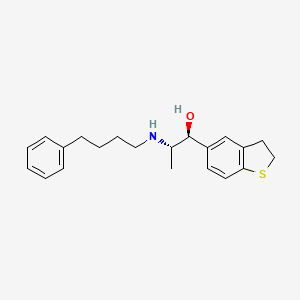
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol is a complex organic compound that belongs to the class of benzo(b)thiophenes This compound is characterized by its unique structural features, which include a benzo(b)thiophene core, a phenylbutylamino group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo(b)thiophene Core: The benzo(b)thiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aromatic aldehyde under acidic conditions.
Introduction of the Phenylbutylamino Group: The phenylbutylamino group can be introduced via a nucleophilic substitution reaction, where a phenylbutylamine reacts with an appropriate electrophilic intermediate derived from the benzo(b)thiophene core.
Addition of the Methanol Moiety: The final step involves the addition of a methanol moiety to the benzo(b)thiophene core, which can be achieved through a reduction reaction using a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Rel-(alphaR)-2,3-dihydro-alpha-((1R)-1-((4-phenylbutyl)amino)ethyl)benzo(b)thiophene-5-methanol can be compared with other similar compounds, such as:
Benzo(b)thiophene Derivatives: These compounds share the benzo(b)thiophene core but differ in their substituents, leading to variations in their chemical and biological properties.
Phenylbutylamino Compounds: Compounds with a phenylbutylamino group may exhibit similar biological activities but differ in their overall structure and reactivity.
Methanol-Containing Compounds: Compounds containing a methanol moiety may have similar reactivity in terms of oxidation and reduction but differ in their overall molecular framework.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
63997-70-6 |
|---|---|
Molecular Formula |
C21H27NOS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(1S,2S)-1-(2,3-dihydro-1-benzothiophen-5-yl)-2-(4-phenylbutylamino)propan-1-ol |
InChI |
InChI=1S/C21H27NOS/c1-16(22-13-6-5-9-17-7-3-2-4-8-17)21(23)19-10-11-20-18(15-19)12-14-24-20/h2-4,7-8,10-11,15-16,21-23H,5-6,9,12-14H2,1H3/t16-,21+/m0/s1 |
InChI Key |
FJLRGFADCXTJNV-HRAATJIYSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(C1=CC2=C(C=C1)SCC2)O)NCCCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


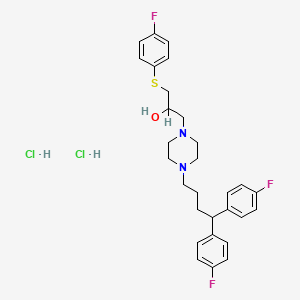
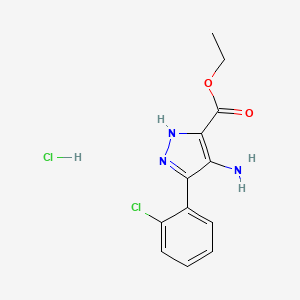
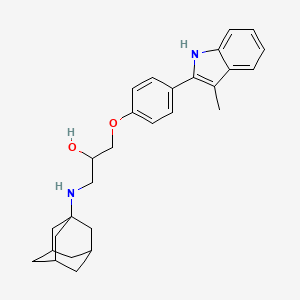
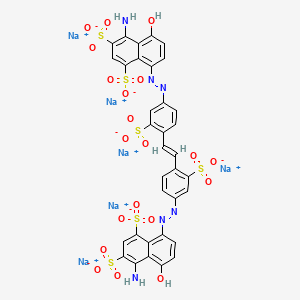
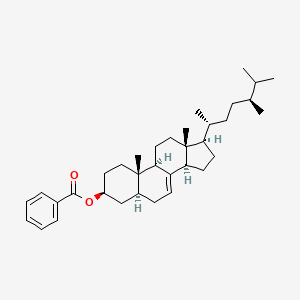
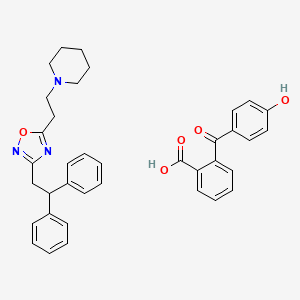
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)
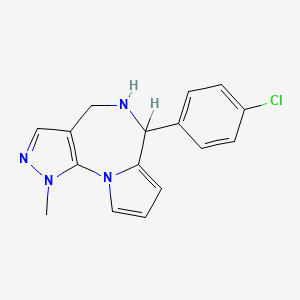
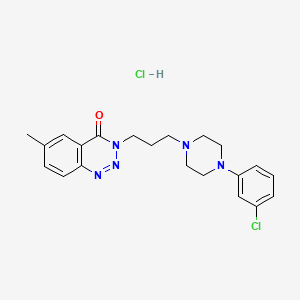
![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
